2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Description
This compound is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted with an ethyl group at the N4 position, a thiophen-2-yl moiety at C5, and a sulfanyl-linked acetamide chain terminating in a 4-(6-methyl-1,3-benzothiazol-2-yl)phenyl group. Its IUPAC name reflects these structural features, with the molecular formula C₂₆H₂₄N₆OS₃ and a molecular weight of 532.70 g/mol . The benzothiazole moiety is notable for its electron-deficient aromatic system, which may enhance binding to biological targets such as kinases or enzymes. The compound’s synthesis likely involves alkylation of a triazole-thiol intermediate with 2-bromoacetamide under basic conditions, a method analogous to related derivatives .
Properties
CAS No. |
566144-84-1 |
|---|---|
Molecular Formula |
C24H21N5OS3 |
Molecular Weight |
491.7 g/mol |
IUPAC Name |
2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C24H21N5OS3/c1-3-29-22(19-5-4-12-31-19)27-28-24(29)32-14-21(30)25-17-9-7-16(8-10-17)23-26-18-11-6-15(2)13-20(18)33-23/h4-13H,3,14H2,1-2H3,(H,25,30) |
InChI Key |
QVNHWQIBBFGYOY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C)C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under acidic or basic conditions.
Introduction of the thiophene ring: This step involves the coupling of the triazole intermediate with a thiophene derivative using palladium-catalyzed cross-coupling reactions.
Formation of the benzothiazole ring: This can be synthesized by the condensation of o-aminothiophenol with a carboxylic acid derivative.
Final coupling: The final step involves the coupling of the triazole-thiophene intermediate with the benzothiazole derivative using appropriate coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide depends on its application:
Antimicrobial/Antifungal: The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.
Anticancer: It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole-thioacetamides, which exhibit diverse pharmacological activities. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Triazole-Thioacetamide Derivatives
Key Structural and Functional Insights
Substituent Effects on Bioactivity: The benzothiazole group in the target compound may confer enhanced binding to kinases or DNA targets due to its planar, electron-deficient structure, compared to the 4-fluorophenyl in 561295-12-3, which is smaller and less polar . Allyl vs.
Pharmacological Performance :
- Derivatives like 7h (anti-exudative activity) and the 3.1-3.21 series (anti-inflammatory) demonstrate that the acetamide’s terminal aryl group significantly modulates activity. The target compound’s benzothiazole substituent may target pathways distinct from fluorophenyl or dimethylphenyl analogs .
Synthetic Accessibility :
- Most analogs are synthesized via nucleophilic substitution of triazole-thiols with bromoacetamides (e.g., 2-bromoacetamide + K₂CO₃ in acetone), suggesting a scalable route for the target compound .
Table 2: NMR Chemical Shift Comparison (Key Regions)
Data from related compounds (e.g., ) reveal that substituents at C5 of the triazole (e.g., thiophen-2-yl vs. furan-2-yl) cause distinct shifts in protons near the triazole core (δ 7.2–8.1 ppm for aromatic regions). For example:
- Thiophene protons : δ 7.4–7.6 ppm (target compound vs. 561295-12-3).
- Benzothiazole protons : δ 8.2–8.5 ppm, distinct from fluorophenyl analogs (δ 7.1–7.3 ppm) .
Biological Activity
The compound 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. The structural components of this compound include a triazole ring, a sulfanyl group, and an acetamide moiety, which are known to contribute to various pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
| Molecular Formula | C19H20N4OS |
| Molecular Weight | 356.46 g/mol |
| CAS Number | Not available |
The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets such as enzymes or receptors. The triazole ring may facilitate binding to these targets due to its electron-rich nature, while the sulfanyl group could enhance the compound's reactivity and selectivity. Further studies are necessary to elucidate the precise mechanisms involved.
Antimicrobial Activity
Studies have indicated that compounds containing the triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been reported to possess antifungal and antibacterial activities against various pathogens, including MRSA and E. coli . The presence of the sulfanyl group may further enhance these effects by improving solubility and bioavailability.
Anticancer Properties
The anticancer potential of 1,2,4-triazole derivatives has been documented in several studies. For example, compounds similar to our target have demonstrated cytotoxic effects against cancer cell lines in vitro. A study reported that triazole-based compounds exhibited moderate to high cytotoxicity against several cancer types . The specific activity of our compound remains to be evaluated in this context.
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) of triazole derivatives suggests that modifications at specific positions can significantly influence biological activity. For instance:
- Electron-donating groups on the phenyl ring enhance antibacterial activity.
- Alkyl chain length can affect potency; longer chains may reduce activity .
Study 1: Antimicrobial Efficacy
In a comparative study of various triazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, certain derivatives showed minimum inhibitory concentrations (MICs) lower than standard antibiotics like vancomycin . This indicates the potential for developing new antimicrobial agents from triazole derivatives.
Study 2: Cytotoxicity Assessment
A recent investigation into the cytotoxic effects of triazole derivatives found that several compounds exhibited IC50 values in the low micromolar range against human cancer cell lines . This suggests that our compound may also possess similar anticancer properties pending further testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
